Buergerinin F

CAS No.:

Cat. No.: VC1852890

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O3 |

|---|---|

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | (1S,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecane |

| Standard InChI | InChI=1S/C9H14O3/c1-8-6-7-9(12-8,2-4-10-7)3-5-11-8/h7H,2-6H2,1H3/t7-,8+,9+/m1/s1 |

| Standard InChI Key | VDNOJCIJTVZCTC-VGMNWLOBSA-N |

| Isomeric SMILES | C[C@@]12C[C@@H]3[C@](O1)(CCO3)CCO2 |

| Canonical SMILES | CC12CC3C(O1)(CCO3)CCO2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

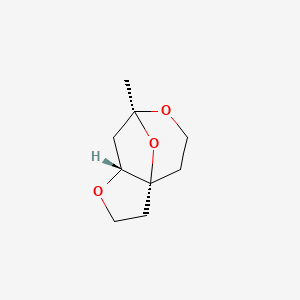

Buergerinin F possesses a complex tricyclic structure characterized by a trioxatricyclo[5.3.1.01,5]undecane skeleton with a methyl group attached at the C-7 position. The molecule contains three oxygen atoms that form part of its rigid cage-like structure. The absolute stereochemistry has been determined as (1S,5R,7S), indicating the specific three-dimensional arrangement of atoms in the molecule .

Chemical Identifiers and Properties

The chemical and physical properties of Buergerinin F are summarized in Table 1, providing essential data for researchers working with this compound.

Table 1: Chemical and Physical Properties of Buergerinin F

| Property | Value |

|---|---|

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | (1S,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecane |

| SMILES | C[C@@]12C[C@@H]3C@(CCO3)CCO2 |

| InChI | InChI=1S/C9H14O3/c1-8-6-7-9(12-8,2-4-10-7)3-5-11-8/h7H,2-6H2,1H3/t7-,8+,9+/m1/s1 |

| XLogP3-AA | 0.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 170.094294304 Da |

These properties indicate that Buergerinin F is a relatively small, rigid molecule with moderate lipophilicity (as indicated by its XLogP3-AA value of 0.5). The absence of rotatable bonds confirms its structural rigidity, while the presence of three hydrogen bond acceptors and no hydrogen bond donors suggests specific patterns for intermolecular interactions .

Structural Configuration

The three-dimensional structure of Buergerinin F features a complex arrangement with specific stereochemistry at three chiral centers. This stereochemical configuration has been definitively established through both analytical studies of the natural product and confirmed through total synthesis approaches that yield the compound with the correct absolute stereochemistry .

Natural Occurrence and Isolation

Botanical Source

Buergerinin F has been identified in Scrophularia buergeriana, a plant from the Scrophulariaceae family that has been used in traditional medicine systems . This plant produces several related compounds with similar structural features, including Buergerinin G, which has an additional oxygen atom compared to Buergerinin F .

Related Compounds

Buergerinin F is part of a family of related natural products. A closely related compound is Buergerinin G (C9H12O4, molecular weight 184.19 g/mol), which shares the same carbon framework but contains an additional carbonyl group . The structural relationship between these compounds provides insights into the biosynthetic pathways in Scrophularia buergeriana and offers opportunities for comparative structure-activity studies.

Table 2: Comparison of Buergerinin F and Buergerinin G

| Property | Buergerinin F | Buergerinin G |

|---|---|---|

| Molecular Formula | C9H14O3 | C9H12O4 |

| Molecular Weight | 170.21 g/mol | 184.19 g/mol |

| CAS Number | Not specified in sources | 263764-83-6 |

| SMILES | C[C@@]12C[C@@H]3C@(CCO3)CCO2 | CC12CC3C(O1)(CCO2)CC(=O)O3 |

As shown in Table 2, Buergerinin G contains an additional oxygen atom compared to Buergerinin F, resulting in a carbonyl group that modifies the chemical properties and potentially the biological activities of the molecule .

Synthesis Methods

Thymidine-Based Synthesis

One of the notable synthetic approaches to Buergerinin F was developed by Jeong-Seok Han under the supervision of Todd Lowary at Ohio State University. This method utilized thymidine as a starting material, allowing researchers to establish both the structure and absolute stereochemistry of the natural product. This synthesis was part of a broader research project that also addressed the synthesis of Buergerinin G and other natural products .

The thymidine-based approach leveraged the inherent stereochemistry of this nucleoside, providing a strategic advantage in controlling the stereochemical outcome of the synthesis. This work represented an important contribution to confirming the structural assignment of both Buergerinin F and G .

Enantioselective Aldol Reaction Approach

A particularly efficient method for synthesizing Buergerinin F was reported in Chemical Communications in 2005. This approach featured an enantioselective aldol reaction of a tetra-substituted ketene silyl acetal with crotonaldehyde, followed by an intramolecular Wacker-type ketalization .

This synthetic strategy specifically addressed the challenge of constructing the asymmetric quaternary carbon centers present in Buergerinin F. The methodology was notable for its efficiency and stereochemical control, resulting in the synthesis of (+)-Buergerinin F with the correct absolute stereochemistry .

The key steps in this synthetic approach include:

-

Enantioselective aldol reaction using a tetra-substituted ketene silyl acetal

-

Reaction with crotonaldehyde to establish key stereochemical elements

-

Intramolecular Wacker-type ketalization to form the tricyclic framework

-

Completion of the synthesis to yield enantiomerically pure (+)-Buergerinin F

This synthetic methodology represents a significant advancement in accessing Buergerinin F and potentially related natural products with similar structural features.

Research Applications

Current Research Status

Research on Buergerinin F has primarily focused on its isolation, structural characterization, and chemical synthesis. The development of efficient synthetic methodologies for Buergerinin F demonstrates its importance as a target for synthetic organic chemistry. These studies have contributed to advancing stereoselective synthesis methods, particularly for constructing complex polycyclic ether frameworks with multiple stereocenters .

Analytical Applications

The fluorinated analogues of compounds like Buergerinin F may potentially be studied using fluorine NMR techniques, which have gained popularity in drug discovery for efficient and sensitive screening of ligands. Methods such as Chemical Shift-anisotropy-based Affinity Ranking (CSAR) could be applicable for studying the interactions of such compounds with potential biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume